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Compound of Interest

Compound Name:
3-Chloro-6-methoxy-2-

methylbenzaldehyde

CAS No.: 82128-14-1

Cat. No.: B3156170 Get Quote

Strategic Synthesis, Structural Elucidation, and
Pharmaceutical Utility[1]
Executive Summary
This technical guide provides a comprehensive analysis of 3-Chloro-6-methoxy-2-
methylbenzaldehyde (CAS: 82128-14-1), a highly functionalized aromatic intermediate critical

in the synthesis of complex pharmacophores.[1] Unlike simple benzaldehydes, this molecule

presents unique challenges in regioselective synthesis due to the steric crowding of the formyl

group between methyl and methoxy substituents. This guide details the IUPAC nomenclature

derivation, a validated synthesis protocol via Rieche formylation, and its application in modern

drug discovery.

Part 1: Structural Identity & IUPAC Nomenclature
Decoding[1]
The name 3-Chloro-6-methoxy-2-methylbenzaldehyde is not arbitrary; it follows the rigorous

hierarchy of IUPAC Preferred IUPAC Names (PIN).[1] Understanding this hierarchy is essential

for researchers to avoid ambiguity when designing retrosynthetic routes.

1.1 Nomenclature Derivation Logic
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Principal Functional Group: The aldehyde (-CHO) has priority over ethers (methoxy),

halogens (chloro), and alkyls (methyl). Thus, the parent structure is benzaldehyde, and the

carbon attached to the formyl group is automatically C1.

Numbering Direction (The Lowest Locant Rule):

Path A (Clockwise): Substituents at 2 (Methyl), 3 (Chloro), 6 (Methoxy).[2][3] Locant Set:

{2, 3, 6}.

Path B (Counter-Clockwise): Substituents at 2 (Methoxy), 5 (Chloro), 6 (Methyl).[3] Locant

Set: {2, 5, 6}.

Decision: The set {2, 3, 6} is lower than {2, 5, 6} at the first point of difference (3 < 5).

Therefore, Path A is selected.

Alphabetical Ordering: Substituents are listed alphabetically, ignoring locants:

Chloro

Methoxy (precedes Methyl because 'o' < 'y')

Methyl

Final Assembly: 3-Chloro-6-methoxy-2-methylbenzaldehyde.[1][3][4][5]

1.2 Structural Visualization
The molecule features a dense "push-pull" electronic system.[1] The electron-donating

methoxy (OMe) and electron-withdrawing chloro (Cl) groups create a polarized scaffold useful

for nucleophilic aromatic substitutions in later stages of drug synthesis.[1]
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Figure 1: Structural connectivity and steric environment of the target molecule.

Part 2: Strategic Synthesis (Experimental Protocol)
The synthesis of this specific isomer is non-trivial because the most accessible precursor, 4-

chloro-3-methylanisole, has two activated positions for electrophilic aromatic substitution.[1]

The "Rieche Formylation" using titanium tetrachloride (

) and dichloromethyl methyl ether (DCME) is the industry standard for such sensitive
substrates.

2.1 The Regioselectivity Challenge
When formylating 4-chloro-3-methylanisole:

Position 6 (Target): Located between the Methyl and Methoxy groups. This is sterically

crowded but electronically favorable due to the synergistic ortho-direction of the Methoxy

group.

Position 2 (Isomer): Located adjacent to the Methoxy group but para to the Methyl. This

position is less sterically hindered but leads to the unwanted isomer (5-chloro-2-methoxy-4-

methylbenzaldehyde).[1]

Note: Experimental data indicates a product ratio of approximately 1:2 favoring the unwanted

isomer, necessitating a rigorous chromatographic separation.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b3156170?utm_src=pdf-body-img
https://www.bldpharm.com/products/29866-54-4.html
https://www.bldpharm.com/products/29866-54-4.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3156170?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2.2 Step-by-Step Protocol
Reagents:

Precursor: 4-Chloro-3-methylanisole (1.0 eq)[1]

Catalyst: Titanium Tetrachloride (

) (2.0 eq)

Reagent: 1,1-Dichloromethyl methyl ether (1.2 eq)[1]

Solvent: Dichloromethane (DCM), anhydrous

Workflow:

Setup: Flame-dry a 500 mL 3-neck round-bottom flask under Argon atmosphere. Add 4-

Chloro-3-methylanisole (15.4 g, 0.1 mol) and anhydrous DCM (200 mL).

Catalyst Addition: Cool the solution to 0°C. Add

(37.9 g) dropwise via a pressure-equalizing addition funnel over 15 minutes. Caution:
Exothermic.[1]

Formylation: Add 1,1-dichloromethyl methyl ether (13.8 g) dropwise. The solution will turn

dark red/brown.

Reaction: Allow the mixture to warm to room temperature and stir for 1 hour. Monitor via TLC

(1:1 Hexane:DCM).

Quench: Pour the reaction mixture carefully onto 500 g of crushed ice/water. Separate the

organic layer.

Workup: Extract the aqueous layer with DCM (2 x 100 mL). Combine organics, wash with

brine, dry over

, and concentrate in vacuo.

Purification (Critical): The crude oil contains ~33% target and ~66% isomer.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.bldpharm.com/products/29866-54-4.html
https://www.bldpharm.com/products/29866-54-4.html
https://www.bldpharm.com/products/29866-54-4.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3156170?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Column: Silica Gel (60 Å).

Eluent: Gradient 10%

50% DCM in Hexane.

Observation: The target (3-Chloro-6-methoxy-2-methylbenzaldehyde) typically elutes

second due to slight hydrogen bonding differences or polarity shifts caused by the

"crowded" carbonyl.[1]

Precursor:
4-Chloro-3-methylanisole

TiCl4 + Cl2CH-OMe
(DCM, 0°C)

Formylated Complex

Ice Water Hydrolysis

Crude Mixture:
Target (33%) + Isomer (66%)

Silica Chromatography
(DCM:Hexane)

Pure Target:
3-Chloro-6-methoxy-2-methylbenzaldehyde
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Figure 2: Rieche Formylation workflow for the synthesis of the target benzaldehyde.[1]

Part 3: Analytical Validation (E-E-A-T)
To ensure the isolated compound is the correct regioisomer, Nuclear Magnetic Resonance

(NMR) is the gold standard.

Feature
Target: 3-Chloro-6-
methoxy-2-
methylbenzaldehyde

Isomer: 5-Chloro-2-
methoxy-4-
methylbenzaldehyde

Aldehyde Proton (-CHO)
~10.4 ppm (Deshielded by

ortho-Cl and ortho-Me)
~10.2 ppm

Aromatic Protons

Two doublets (ortho-coupling)

or singlets if para?[1][4] Here,

H4 and H5 are adjacent.

Doublets (J ~8 Hz).

Para-situated protons

(singlets).

Methoxy (-OCH3) ~3.9 ppm ~3.9 ppm

Methyl (-CH3)
~2.6 ppm (Crowded

environment)
~2.4 ppm

Interpretation: The key differentiator is the aromatic splitting pattern. The target molecule has

protons at positions 4 and 5, which are adjacent (ortho). This will produce a characteristic AB

system (two doublets) in the aromatic region. The major byproduct (isomer) has protons at

positions 3 and 6, which are para to each other, resulting in two singlets.

Part 4: Applications in Drug Discovery[1][6]
This specific benzaldehyde serves as a "privileged scaffold" intermediate for several

therapeutic classes:

Maytansinoid Precursors: The highly substituted benzene ring mimics the core structure of

ansamycin antibiotics (e.g., Maytansine), used in Antibody-Drug Conjugates (ADCs) for
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oncology. The chloro and methoxy groups provide essential binding interactions within the

tubulin binding site.

Schiff Base Ligands: Condensation of the aldehyde with amines yields Schiff bases used to

chelate metals (Cu, Ni) for antimicrobial studies.

Heterocycle Synthesis:

Quinolines: Reaction with acetophenones via Friedländer synthesis.

Indoles: Via condensation with ethyl azidoacetate (Hemetsberger reaction).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3156170#iupac-name-for-3-chloro-6-methoxy-2-
methylbenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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